1-(3-(Bromomethyl)-5-(trifluoromethylthio)phenyl)-1-chloropropan-2-one
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Overview
Description
1-(3-(Bromomethyl)-5-(trifluoromethylthio)phenyl)-1-chloropropan-2-one is a complex organic compound characterized by the presence of bromomethyl, trifluoromethylthio, and chloropropanone functional groups
Preparation Methods
The synthesis of 1-(3-(Bromomethyl)-5-(trifluoromethylthio)phenyl)-1-chloropropan-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Trifluoromethylation: The addition of a trifluoromethylthio group, often achieved through radical trifluoromethylation reactions.
Chlorination: The incorporation of a chloropropanone moiety, which can be done using chlorinating agents under controlled conditions.
Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as the use of specific catalysts and solvents to facilitate the reactions.
Chemical Reactions Analysis
1-(3-(Bromomethyl)-5-(trifluoromethylthio)phenyl)-1-chloropropan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Addition Reactions: The presence of the chloropropanone moiety allows for addition reactions with nucleophiles.
Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents, depending on the desired transformation. Major products formed from these reactions vary based on the specific conditions and reagents used.
Scientific Research Applications
1-(3-(Bromomethyl)-5-(trifluoromethylthio)phenyl)-1-chloropropan-2-one has several scientific research applications:
Biology: The compound’s unique functional groups make it a valuable tool in biochemical studies, such as enzyme inhibition assays and protein labeling.
Industry: Used in the production of specialty chemicals and materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 1-(3-(Bromomethyl)-5-(trifluoromethylthio)phenyl)-1-chloropropan-2-one involves its interaction with specific molecular targets. The bromomethyl and trifluoromethylthio groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their activity. The chloropropanone moiety may also participate in reactions with nucleophiles, further contributing to the compound’s biological effects.
Comparison with Similar Compounds
1-(3-(Bromomethyl)-5-(trifluoromethylthio)phenyl)-1-chloropropan-2-one can be compared with other similar compounds, such as:
1-(3-(Bromomethyl)-2-(trifluoromethylthio)phenyl)propan-1-one: Similar structure but with different substitution patterns on the aromatic ring.
1-(Bromomethyl)-4-(trifluoromethyl)benzene: Lacks the chloropropanone moiety, resulting in different reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H9BrClF3OS |
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Molecular Weight |
361.61 g/mol |
IUPAC Name |
1-[3-(bromomethyl)-5-(trifluoromethylsulfanyl)phenyl]-1-chloropropan-2-one |
InChI |
InChI=1S/C11H9BrClF3OS/c1-6(17)10(13)8-2-7(5-12)3-9(4-8)18-11(14,15)16/h2-4,10H,5H2,1H3 |
InChI Key |
NVQFBAWCILTSJL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC(=CC(=C1)CBr)SC(F)(F)F)Cl |
Origin of Product |
United States |
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